Cyclothiazide
Overview
Description
Cyclothiazide is a benzothiadiazide diuretic and antihypertensive compound that was originally introduced in the United States in 1963 by Eli Lilly. It has been marketed under various names such as Anhydron, Acquirel, Doburil, Fluidil, Renazide, Tensodiural, and Valmiran . This compound is known for its ability to inhibit active chloride reabsorption at the early distal tubule via the sodium-chloride cotransporter, resulting in increased excretion of sodium, chloride, and water .
Mechanism of Action
Target of Action
Cyclothiazide primarily targets the Na-Cl cotransporter in the early distal tubule of the kidneys . It also interacts with carbonic anhydrases in smooth muscle and the large-conductance calcium-activated potassium (KCa) channel . Additionally, it acts as a positive allosteric modulator of the AMPA and kainate receptors , and as a non-competitive antagonist of the mGluR1 .
Mode of Action
As a diuretic, this compound inhibits active chloride reabsorption via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . It also inhibits sodium ion transport across the renal tubular epithelium by binding to the thiazide-sensitive sodium-chloride transporter . This results in increased potassium excretion via the sodium-potassium exchange mechanism . This compound’s antihypertensive mechanism may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the KCa channel .
Biochemical Pathways
This compound affects the distal renal tubular mechanism of electrolyte reabsorption . It inhibits the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . This diuretic action can lead to a decrease in blood volume, which may contribute to its antihypertensive effects.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a diuretic, it increases the excretion of sodium, chloride, and water
Biochemical Analysis
Biochemical Properties
Cyclothiazide is an allosteric inhibitor of desensitization that acts on the AMPA receptor complex to reduce receptor-mediated ion flow . It is also a positive allosteric modulator of the AMPA and kainate receptors . The use of this compound in biochemical assays can aid in determining which agonist responses are selectively mediated by AMPA receptors as opposed to kainate and NMDA receptors .
Cellular Effects
This compound promotes water loss from the body by inhibiting Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This results in an increase in the excretion of sodium, chloride, and water . Thiazides like this compound also cause loss of potassium and an increase in serum uric acid .
Molecular Mechanism
This compound inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter . It also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter . This results in an increase in potassium excretion via the sodium-potassium exchange mechanism .
Temporal Effects in Laboratory Settings
It is known that the diuretic activity of thiazides extends from 12 to 24 hours .
Dosage Effects in Animal Models
The oral LD50 in mice is > 10000 mg/kg, and > 4000 mg/kg in rats . Signs of overdose include those caused by electrolyte depletion (hypokalemia, hypochloremia, hyponatremia) and dehydration resulting from excessive diuresis .
Metabolic Pathways
This compound affects the distal renal tubular mechanism of electrolyte reabsorption . At maximal therapeutic dosages, all thiazides are approximately equal in their diuretic efficacy . This compound increases excretion of sodium and chloride in approximately equivalent amounts .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the Na-Cl cotransporter located in the early distal tubule . It inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the renal tubular epithelium where it interacts with the thiazide-sensitive sodium-chloride transporter .
Preparation Methods
Cyclothiazide can be synthesized through a series of chemical reactions involving the formation of the benzothiadiazine ring system. The synthetic route typically involves the reaction of a chlorinated aromatic compound with a sulfonamide group, followed by cyclization to form the benzothiadiazine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Cyclothiazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiadiazines.
Scientific Research Applications
Cyclothiazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiazide chemistry.
Biology: Investigated for its effects on ion channels and neurotransmitter receptors.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Cyclothiazide is similar to other benzothiadiazide diuretics such as diazoxide, hydrochlorothiazide, and chlorothiazide . this compound is unique in its ability to modulate ion channels and neurotransmitter receptors, making it a valuable tool in neuropharmacological research. Similar compounds include:
Diazoxide: A benzothiadiazide derivative used as a vasodilator and antihypertensive agent.
Hydrochlorothiazide: A widely used thiazide diuretic for the treatment of hypertension and edema.
Chlorothiazide: Another thiazide diuretic with similar applications to hydrochlorothiazide.
This compound’s unique properties, such as its modulation of AMPA and GABA_A receptors, distinguish it from these similar compounds and highlight its importance in both clinical and research settings.
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCUKUHCLICSIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022871 | |
Record name | Cyclothiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclothiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER, 2.79e-01 g/L | |
Record name | CYCLOTHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclothiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron.Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE THAT IS INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. ... /THEY/... HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/, ...AS ANTIHYPERTENSIVE AGENTS...EFFECTS APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...DRUG-INDUCED SODIUM EXCRETION AS DETERMINANT OF REDUCTION OF BLOOD PRESSURE IS SUGGESTED...PERIPHERAL VASCULAR RESISTANCE IS DECR...DIRECT ACTION...ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDES/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, For more Mechanism of Action (Complete) data for CYCLOTHIAZIDE (7 total), please visit the HSDB record page. | |
Record name | Cyclothiazide | |
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Record name | CYCLOTHIAZIDE | |
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Color/Form |
CRYSTALS FROM DILUTE ALCOHOL, WHITE TO NEARLY WHITE POWDER | |
CAS No. |
2259-96-3 | |
Record name | Cyclothiazide | |
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Record name | Cyclothiazide | |
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Record name | CYCLOTHIAZIDE | |
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Record name | CYCLOTHIAZIDE | |
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Record name | Cyclothiazide | |
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Melting Point |
229-230, 234 °C, 227 - 228 °C | |
Record name | Cyclothiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00606 | |
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Record name | CYCLOTHIAZIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3310 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclothiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014744 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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